molecular formula C22H28ClNO2 B15178678 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime CAS No. 93843-28-8

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime

Cat. No.: B15178678
CAS No.: 93843-28-8
M. Wt: 373.9 g/mol
InChI Key: BGNZDRWQKYSHJP-ZNTNEXAZSA-N
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Description

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime is a chemical compound with the molecular formula C22H28ClNO2 and a molecular weight of 373.9 g/mol. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and an isononyl group attached to a benzophenone oxime backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime typically involves the following steps:

  • Starting Materials: : The synthesis begins with the appropriate starting materials, such as 2-chlorobenzophenone and isononyl chloride.

  • Reaction Conditions: : The reaction is carried out under controlled conditions, including specific temperatures, pressures, and catalysts, to ensure the formation of the desired product.

  • Purification: : The resulting product is purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions involve replacing one or more atoms or groups within the compound with different atoms or groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime has several scientific research applications:

  • Chemistry: : It can be used as a reagent in organic synthesis and as a building block for the development of new chemical compounds.

  • Biology: : The compound may be employed in biological studies to investigate its effects on cellular processes and pathways.

  • Medicine: : Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug formulations.

  • Industry: : In industrial applications, it can be utilized in the production of materials, coatings, and other chemical products.

Mechanism of Action

The mechanism by which 2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2'-Chloro-2-hydroxy-5-isononylbenzophenone oxime can be compared with other similar compounds, such as:

  • 2'-Chloro-2-hydroxybenzophenone oxime: : This compound lacks the isononyl group, resulting in different chemical and physical properties.

  • 2'-Chloro-2-hydroxy-5-alkylbenzophenone oxime: : Variations in the alkyl group can lead to differences in reactivity and applications.

Properties

CAS No.

93843-28-8

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

2-[(Z)-C-(2-chlorophenyl)-N-hydroxycarbonimidoyl]-4-(7-methyloctyl)phenol

InChI

InChI=1S/C22H28ClNO2/c1-16(2)9-5-3-4-6-10-17-13-14-21(25)19(15-17)22(24-26)18-11-7-8-12-20(18)23/h7-8,11-16,25-26H,3-6,9-10H2,1-2H3/b24-22+

InChI Key

BGNZDRWQKYSHJP-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)CCCCCCC1=CC(=C(C=C1)O)/C(=N/O)/C2=CC=CC=C2Cl

Canonical SMILES

CC(C)CCCCCCC1=CC(=C(C=C1)O)C(=NO)C2=CC=CC=C2Cl

Origin of Product

United States

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